Wx-671

Pharmacokinetics Oral bioavailability Prodrug activation

Investigators studying uPA-driven metastasis or host-directed antivirals require the exact prodrug mechanism of Wx-671. Unlike direct inhibitors, this amidoxime prodrug requires mARC enzyme activation to WX-UK1, yielding distinct PK/PD (17-21h half-life). - Phase II: +16.7% 1-year survival (pancreatic cancer) with oral dosing. - Breast cancer: 93% PFS improvement in prior-adjuvant subgroup. - COVID-19: 15% hospitalization reduction vs placebo. Validated HPLC-MS/MS method available.

Molecular Formula C32H47N5O6S
Molecular Weight 629.8 g/mol
CAS No. 590368-25-5
Cat. No. B2806328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWx-671
CAS590368-25-5
Molecular FormulaC32H47N5O6S
Molecular Weight629.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7/h9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3/b33-20+/t29-/m0/s1
InChIKeyCYCFEEXTLQGJEL-XEOXDSMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Wx-671 (Upamostat): Oral uPA-Targeting Prodrug


Wx-671 (also known as upamostat or mesupron; CAS 590368-25-5) is an orally bioavailable, 3-amidinophenylalanine-derived second-generation serine protease inhibitor prodrug that targets the human urokinase-type plasminogen activator (uPA) system [1]. Upon oral administration, Wx-671 is enzymatically converted to its active metabolite WX-UK1, a competitive uPA inhibitor with antineoplastic and antimetastatic properties [2]. The compound has been investigated in multiple Phase I and Phase II clinical trials for metastatic breast cancer, locally advanced pancreatic cancer, and more recently for COVID-19 as a host-directed antiviral agent [3].

Oral prodrug for uPA pathway studies
Suitable for models requiring sustained uPA inhibition via once-daily oral dosing; enzymatically converted to active metabolite WX-UK1.
mARC-dependent activation research
Enables investigation of amidoxime prodrug bioactivation by the mitochondrial mARC enzyme system; distinct from direct-acting inhibitors.
Cell migration and invasion model context
Reported to modulate uPA-dependent processes; tool compound for tumor progression and metastasis research models.

Why Wx-671 (Upamostat) Cannot Be Substituted


Wx-671 is not a simple uPA inhibitor but a rationally designed prodrug with a unique amidoxime structural motif that requires enzymatic activation by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system to yield the active metabolite WX-UK1 [1]. This two-step activation cascade distinguishes it from direct-acting serine protease inhibitors such as gabexate mesilate or nafamostat, which lack the prodrug conversion mechanism and exhibit different pharmacokinetic profiles, tissue distribution patterns, and therapeutic windows. Substituting Wx-671 with a generic uPA antibody or alternative small-molecule serine protease inhibitor would fundamentally alter both the pharmacodynamic target engagement kinetics and the in vivo exposure profile, as evidenced by the distinct terminal half-life of the active metabolite (17-21 hours) following oral prodrug administration [2].

Prodrug activation cascade
Wx-671 requires mARC enzymatic reduction to generate active WX-UK1; direct serine protease inhibitors (e.g., gabexate, nafamostat) lack this activation step and exhibit markedly different PK profiles.
Exposure profile may not transfer
Active metabolite half-life and tissue distribution following oral prodrug administration cannot be replicated by parenteral uPA inhibitors or antibodies. Once-daily oral dosing models may be disrupted.
Mechanistic mismatch with uPA antibodies
Anti-uPA antibodies target extracellular uPA directly; Wx-671 generates a competitive small-molecule inhibitor intracellularly after first-pass metabolism, altering target engagement dynamics.

Wx-671 (Upamostat) Comparative Evidence


Prolonged Half-Life Supporting Once-Daily Oral Dosing

Wx-671 is an orally administered prodrug that generates the active uPA inhibitor WX-UK1 in vivo. In a Phase I pharmacokinetic study of healthy male volunteers receiving single oral doses of Wx-671 (as hydrogen sulfate, 50-400 mg free base equivalent), the terminal phase half-life of the active metabolite WX-UK1 was 17-21 hours in the two highest dose groups [1]. In contrast, direct intravenous administration of WX-UK1 itself or other parenteral serine protease inhibitors such as gabexate mesilate exhibit substantially shorter half-lives (typically <1-2 hours), necessitating continuous infusion for sustained target engagement. The prodrug Wx-671 itself displayed a consistent terminal half-life of approximately 5.8 hours across all dose levels [1].

Half-life comparison
Cross-study comparable
WX-UK1: 17–21 h vs. gabexate: 0.5–1.5 h, nafamostat: 8–10 min
Supports once-daily oral dosing models; relevant for chronic uPA inhibition study design.
Phase I single-dose PK data; model translation may require verification.
Pharmacokinetics Oral bioavailability Prodrug activation

Gemcitabine Combination Improves Pancreatic Cancer Survival

In a Phase II randomized proof-of-concept study (NCT00499265) of patients with non-resectable, locally advanced pancreatic adenocarcinoma (LAPC), the addition of oral upamostat (Wx-671) at 400 mg daily to standard gemcitabine chemotherapy (1000 mg/m² IV weekly) resulted in a median overall survival (OS) of 12.5 months (95% CI 8.2-18.2) compared to 9.9 months (95% CI 7.4-12.1) with gemcitabine alone [1]. The corresponding 1-year survival rates were 50.6% in the upamostat 400 mg plus gemcitabine arm versus 33.9% in the gemcitabine monotherapy arm, representing an absolute improvement of 16.7 percentage points [1]. Partial remission rates by RECIST criteria were 12.9% (400 mg arm), 7.1% (200 mg arm), and 3.8% (gemcitabine alone) [1].

1-year OS (pancreatic cancer)
Endpoint context
+16.7 pp (50.6% vs 33.9%)
Reported endpoint from Phase II LAPC trial; model-response context.
Gemcitabine combination arm; data to verify in preclinical models.
Pancreatic cancer Overall survival Combination therapy

Extended PFS with Capecitabine in Breast Cancer

In a randomized double-blind Phase II study (NCT00615940) of first-line HER2-negative metastatic breast cancer (MBC), the combination of oral upamostat (Wx-671) 200 mg daily plus capecitabine (1000 mg/m² BID for 14 days of a 21-day cycle) was compared to capecitabine monotherapy. In the subset of patients who had received prior adjuvant chemotherapy, median progression-free survival (PFS) improved from 4.3 months (95% CI 2.6-9.7) in the capecitabine alone group to 8.3 months (95% CI 5.6-10.9) in the upamostat plus capecitabine group, representing a 93% improvement in median PFS [1]. The overall response rate at Week 24 was 20% in the combination arm versus 12% in the capecitabine monotherapy arm [1]. Pharmacokinetic analysis demonstrated no drug-drug interactions between upamostat and capecitabine [1].

Median PFS (breast cancer)
Endpoint context
+4.0 months (8.3 vs 4.3 months)
Reported PFS endpoint in HER2-negative MBC subgroup; model-response interpretation context.
Phase II double-blind study; prior adjuvant chemotherapy subset.
Metastatic breast cancer Progression-free survival HER2-negative

Reduced COVID-19 Hospitalization and Faster Recovery

In a randomized, placebo-controlled pilot study of outpatients with symptomatic COVID-19 (symptom onset within 5 days), treatment with oral upamostat (Wx-671) at 200 mg or 400 mg daily for 14 days resulted in 0% hospitalization for worsening COVID-19 in the combined upamostat groups compared to 15% (3 of 20 patients) in the placebo group (P = 0.03) [1]. The median time to sustained recovery from severe symptoms was reduced from 8 days in the placebo group to 4 days in the upamostat 200 mg group and 3 days in the upamostat 400 mg group [1]. New severe symptoms developed in 20% of placebo patients versus only 2.4% in the combined upamostat groups (P = 0.036) [1]. Mean D-dimer levels decreased by 38% and 48% in the upamostat 200 mg and 400 mg groups, respectively, while remaining constant in placebo patients [1].

COVID-19 hospitalization
Endpoint context
0% vs 15% (upamostat vs placebo)
Reported endpoint from outpatient pilot study; host-directed antiviral research context.
Small pilot study; D-dimer reduction also noted.
COVID-19 Antiviral Host-directed therapy

mARC-Dependent Prodrug Activation

Wx-671 (upamostat) is an amidoxime prodrug that requires enzymatic reduction by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system to generate the active pharmacologically active uPA inhibitor WX-UK1 [1]. This activation pathway is distinct from that of direct-acting serine protease inhibitors such as gabexate mesilate, nafamostat mesilate, or aprotinin, which are active as administered. In vitro studies demonstrate that Wx-671 itself has minimal uPA inhibitory activity; full potency is only achieved following mARC-mediated N-reduction of the amidoxime moiety to the corresponding amidine [1]. The stereoselective nature of this activation has been demonstrated: the L-enantiomer of WX-UK1 inhibits uPA and plasmin with approximately 70-fold higher potency (lower Ki) than the D-enantiomer [2].

Prodrug activation pathway
Class-level inference
mARC-dependent amidoxime reduction; ~70-fold stereoselectivity (L vs D enantiomer)
Defines metabolic activation requirement; enantiomer-specific activity context.
In vitro recombinant enzyme data; class-level inference for amidoxime prodrugs.
Metabolic activation Prodrug conversion mARC

High DMSO Solubility and In Vivo Formulation

Wx-671 (upamostat) demonstrates high solubility in DMSO at 250 mg/mL (equivalent to 396.95 mM) with sonication recommended for dissolution [1]. For in vivo administration, a defined formulation of 10% DMSO + 90% corn oil achieves a working concentration of 3.3 mg/mL (5.24 mM) [1]. In rat pharmacokinetic studies, a single intravenous injection of 2 mg/kg upamostat (dissolved in normal saline, dimethylacetamide, PEG400, and DMSO at 3:3:3:1 ratio) yielded a terminal half-life of 0.5 hours, volume of distribution of 2.0 L/kg, and clearance of approximately 2.7 L/h/kg [2]. In contrast, many alternative amidinophenylalanine-based uPA inhibitors exhibit substantially lower aqueous solubility and require more complex formulation strategies for in vivo dosing.

Solubility & formulation
Data to verify
DMSO: 250 mg/mL; in vivo: 10% DMSO + 90% corn oil (3.3 mg/mL)
Supports consistent oral gavage formulation; relevant for rodent model dosing preparation.
Supplier-reported solubility; verify under experimental conditions.
Solubility Formulation In vivo dosing

Wx-671 (Upamostat) Application Scenarios


Pancreatic Cancer Models for uPA Inhibition

Investigators studying pancreatic ductal adenocarcinoma (PDAC) progression and metastasis should consider Wx-671 for oral dosing regimens in preclinical models. The Phase II clinical data demonstrating a 1-year survival rate improvement from 33.9% (gemcitabine alone) to 50.6% (upamostat 400 mg + gemcitabine) in locally advanced pancreatic cancer patients provides translational rationale for combination studies [1]. The once-daily oral dosing (200-400 mg clinical equivalent) enables chronic administration in long-term tumor growth and metastasis models without the confounding stress of repeated intraperitoneal or intravenous injections. The defined in vivo formulation (10% DMSO + 90% corn oil) facilitates consistent oral gavage dosing in rodent studies [2].

uPA/PAI-1-Driven Breast Cancer Models

Research programs focused on uPA/PAI-1-driven breast cancer progression should prioritize Wx-671 based on the randomized Phase II data showing a 93% improvement in median PFS (4.3 to 8.3 months) when added to capecitabine in the prior adjuvant chemotherapy subgroup [1]. Given that uPA and PAI-1 are ASCO-recommended prognostic biomarkers in breast cancer, Wx-671 provides a mechanistically rational tool for interrogating uPA pathway dependence in HER2-negative models. The absence of drug-drug interactions with capecitabine also supports combination study designs [1].

Host-Directed Antiviral Studies for Coronaviruses

For investigators studying host-directed antiviral strategies against SARS-CoV-2 and other coronaviruses, Wx-671 offers a clinically validated tool with demonstrated reduction in hospitalization (0% vs 15% placebo) and accelerated severe symptom recovery (3-4 days vs 8 days) in COVID-19 outpatients [1]. Unlike direct-acting antivirals that target viral proteins susceptible to escape mutations, Wx-671 inhibits host serine proteases (including TMPRSS2 family members) involved in viral entry and replication. The patented use of Wx-671 for coronavirus infection treatment (US Patent 11,918,560) provides additional intellectual property protection for translational programs [2].

mARC-Dependent Prodrug Activation Models

Wx-671 serves as an excellent model compound for studying amidoxime prodrug activation via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system [1]. The extended terminal half-life of the active metabolite WX-UK1 (17-21 hours) following oral prodrug administration provides a convenient PK/PD window for assessing mARC activity in genetically modified models or in the presence of enzyme inhibitors [2]. The validated HPLC-MS/MS analytical method for simultaneous quantification of Wx-671 and WX-UK1 in plasma supports robust PK studies .

Application
Selection Property
Validation Focus
uPA-dependent pancreatic cancer model studies
Oral prodrug with mARC activation
Endpoint response in combination with gemcitabine in reported Phase II context
uPA/PAI-1-driven breast cancer progression models
Prodrug requiring metabolic activation
PFS endpoint in prior-chemotherapy subgroup context
Host-directed antiviral screening for coronaviruses
Host serine protease inhibition (TMPRSS2)
Hospitalization endpoint in COVID-19 outpatient context
Amidoxime prodrug activation research
mARC-dependent reduction
PK/PD profile in mARC-competent models

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